molecular formula C12H13NO2S2 B4974329 N-(1-phenylethyl)-2-thiophenesulfonamide

N-(1-phenylethyl)-2-thiophenesulfonamide

Cat. No. B4974329
M. Wt: 267.4 g/mol
InChI Key: CYMOZMDLRXEQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-thiophenesulfonamide, also known as PETTS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(1-phenylethyl)-2-thiophenesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to have an effect on the expression of certain genes, as well as on the activity of various proteins and enzymes.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(1-phenylethyl)-2-thiophenesulfonamide has several advantages as a tool for scientific research, including its ability to selectively target certain enzymes and signaling pathways. However, it also has limitations, such as its potential toxicity and the need for further investigation into its safety and efficacy.

Future Directions

There are many potential future directions for research involving N-(1-phenylethyl)-2-thiophenesulfonamide, including further investigation into its mechanism of action and its potential use in the treatment of various diseases. Other areas of interest include the development of new derivatives and analogs of N-(1-phenylethyl)-2-thiophenesulfonamide, as well as the exploration of its potential use in combination with other drugs or therapies.

Synthesis Methods

N-(1-phenylethyl)-2-thiophenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-thiophenesulfonyl chloride with N-(1-phenylethyl)amine. Other methods involve the use of different starting materials and reagents, but all result in the formation of N-(1-phenylethyl)-2-thiophenesulfonamide.

Scientific Research Applications

N-(1-phenylethyl)-2-thiophenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide derivatives on biological systems. It has been shown to have potential in the treatment of various diseases, including cancer and inflammatory conditions.

properties

IUPAC Name

N-(1-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-10(11-6-3-2-4-7-11)13-17(14,15)12-8-5-9-16-12/h2-10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMOZMDLRXEQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)thiophene-2-sulfonamide

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